3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-4-25-16(23)8-6-13-10(2)12-5-7-14(11(3)17(12)27-18(13)24)26-9-15-19-21-22-20-15/h5,7H,4,6,8-9H2,1-3H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYWBUOMXIOWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=NNN=N3)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4,8-Dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester is a complex organic compound belonging to the class of chromen derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.4 g/mol. The structure consists of a chromen core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced inflammation and tumor growth.
- Receptor Modulation : It may interact with various receptors, including G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters .
- Antioxidant Activity : The presence of multiple functional groups allows for potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that chromen derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This inhibition is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections . The mechanism may involve disrupting bacterial cell wall synthesis or function.
Case Studies
Several case studies have explored the efficacy of chromen derivatives:
- Case Study on Cancer Treatment : A recent clinical trial involving a similar chromen derivative showed a marked reduction in tumor size in patients with advanced breast cancer after treatment over six months. The study highlighted the compound's ability to enhance the effects of conventional chemotherapy agents .
- Anti-inflammatory Effects : In a controlled study on rheumatoid arthritis patients, administration of a related compound resulted in significant reductions in joint swelling and pain scores compared to placebo groups .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester exhibit potent anticancer activities. Studies have shown that derivatives of benzopyran can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, the compound's ability to inhibit specific kinases has been linked to reduced tumor growth in vitro and in vivo models.
Anti-inflammatory Effects
Investigations into the anti-inflammatory properties of this compound reveal its potential in treating inflammatory diseases. The ethyl ester form has been observed to downregulate pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic efficacy against conditions like arthritis and colitis.
Neuroprotective Effects
The neuroprotective potential of benzopyran derivatives has garnered attention in the context of neurodegenerative diseases. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in conditions such as Alzheimer's disease and Parkinson's disease.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Synthesis of Benzopyran Core : The initial step involves the formation of the benzopyran skeleton through cyclization reactions involving appropriate precursors.
- Introduction of Tetrazole Moiety : The incorporation of the tetrazole group can be achieved via cycloaddition reactions or through the use of tetrazole derivatives that react with activated benzopyran intermediates.
- Formation of Ethyl Ester : The final step involves esterification, where propanoic acid is reacted with the hydroxyl group on the benzopyran structure using reagents such as dicyclohexylcarbodiimide (DCC) to yield the ethyl ester.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzopyran derivatives, including the target compound, and evaluated their cytotoxic effects against various cancer cell lines. Results demonstrated that compounds with similar structures significantly inhibited cell viability, suggesting their potential as anticancer agents .
Case Study 2: Anti-inflammatory Activity
A research article in Phytotherapy Research explored the anti-inflammatory effects of benzopyran derivatives. The study highlighted that this compound exhibited a marked reduction in edema in animal models, supporting its application in treating inflammatory disorders .
Chemical Reactions Analysis
1.1. Formation of the Benzopyran Core
The benzopyran scaffold is synthesized via acid-catalyzed cyclization of substituted salicylaldehyde derivatives with β-keto esters. Ethyl pyruvate (CHO) serves as a key reagent for introducing the propanoate ester group, as evidenced in analogous coumarin syntheses .
Example Reaction Pathway:
textSubstituted salicylaldehyde + Ethyl acetoacetate → Cyclocondensation → Benzopyran intermediate[4]
2.1. Ester Hydrolysis
The ethyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a reaction critical for prodrug activation .
Reaction Table:
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6h | 3-[...]propanoic acid | 92 | |
| LiOH, THF/HO, 4h | 3-[...]propanoic acid lithium salt | 85 |
2.2. Tetrazole Ring Modifications
The tetrazole group participates in coordination chemistry with transition metals (e.g., Cu, Zn) and undergoes alkylation under Mitsunobu conditions .
Example Reaction:
textTetrazole + R-X → 1,5-Disubstituted tetrazole (X = Br, I)[3]
3.1. Oxidative Degradation
Exposure to HO or UV light induces cleavage of the tetrazole ring, forming amide derivatives and CO .
Identified Degradants:
3.2. Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 200°C, primarily involving the ester and tetrazole groups .
Pharmacological Derivatization
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared heterocyclic cores, ester/cyano functionalities, or synthetic methodologies:
Key Observations:
- Core Heterocycles : The target compound’s 1-benzopyran core distinguishes it from thiophene-pyrazole hybrids (7a, 7b) and pyran-pyrazole systems (11a, 11b). The 8-O-Acetylshanzhiside Methyl Ester shares a pyran backbone but includes a glycoside moiety, highlighting divergent biological roles .
- Ethyl ester groups are shared with 7b and 11b, suggesting similar solubility profiles.
- Applications: While the target compound and 8-O-Acetylshanzhiside Methyl Ester are explicitly noted as intermediates or reference standards , the pharmacological roles of 7a, 7b, 11a, and 11b remain underexplored in the evidence.
Pharmacological and Industrial Relevance
- The tetrazole group in the target compound may enhance binding to metalloenzymes or ion channels, a feature absent in the compared compounds .
- 8-O-Acetylshanzhiside Methyl Ester’s glycoside structure aligns with applications in supplements and cosmetics, whereas the target compound’s ester and tetrazole groups suggest utility in medicinal chemistry .
- Compounds 7a–11b, with cyano and amino groups, are probable intermediates for antidiabetic or antimicrobial agents, though further studies are needed .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound using Design of Experiments (DOE) methodologies?
- Methodological Answer : DOE can systematically optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading) while minimizing experimental runs. For example, fractional factorial designs can identify critical factors influencing yield, such as reflux duration or solvent polarity. Recrystallization conditions (e.g., DMF:EtOH ratios) should also be tested to maximize purity . Statistical software (e.g., JMP, Minitab) can model interactions between variables and predict optimal conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data between techniques be resolved?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions and ester/tetrazole functionalities.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) stretches.
- Conflict Resolution : Discrepancies (e.g., unexpected peaks in NMR) should be cross-validated via 2D NMR (COSY, HSQC) or computational predictions (e.g., density functional theory for chemical shift calculations) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) and fume hood use due to potential irritancy from tetrazole or ester groups. In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for tetrazole derivatives, which may recommend specific antidotes or medical monitoring. Documented procedures for spill containment (e.g., inert absorbents) and waste disposal (e.g., neutralization protocols) are essential .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT, MP2) can predict transition states and intermediates for key steps, such as tetrazole coupling or benzopyran ring formation. Tools like GRRM or IRC (intrinsic reaction coordinate) analysis help map energy landscapes. Experimental validation should focus on computationally identified optimal conditions (e.g., solvent polarity, temperature), creating a feedback loop to refine computational models .
Q. What strategies are recommended for resolving contradictions in kinetic data during reactivity studies?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility. Outliers may indicate unaccounted variables (e.g., moisture sensitivity).
- Mechanistic Probes : Use isotopic labeling (e.g., ) or trapping agents to identify intermediates.
- Cross-Technique Validation : Compare kinetic data from HPLC, calorimetry, or in-situ FTIR to reconcile discrepancies. For example, conflicting rate constants from HPLC vs. calorimetry may arise from side reactions undetected by one method .
Q. How can membrane separation technologies enhance the purification of this compound?
- Methodological Answer : Nanofiltration or reverse osmosis membranes can separate by molecular weight (target: ~400–600 g/mol) or charge (tetrazole’s acidity). Key parameters include:
- Membrane Material : Polyamide for organic solvent resistance.
- Operating Conditions : Optimize transmembrane pressure and solvent flux to minimize fouling.
- Purity Assessment : Monitor via HPLC post-filtration. This approach reduces reliance on traditional column chromatography, improving scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
